(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid
Overview
Description
(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Sah, Saraswat, and Manu (2011) on phthalyl substituted imidazolones and Schiff bases derived from a compound structurally similar to (2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid revealed significant antibacterial and antifungal activities. These compounds were effective against various pathogenic strains such as E. coli, P. aureus, C. freundii, A. niger, A. flavus, Penicillium sp., and C. albicans (Sah, Saraswat, & Manu, 2011).
Synthesis of Natural Products
Research by Plobeck and Baeckvall (1991) focused on the synthesis of unsaturated carboxylic acid derivatives from dienes, which is relevant to the chemical structure . Their work contributed to the synthetic pathways for creating natural products like N-isobutyl-2(E),4(E)-undecadienamide and methyl 2(E),4(E)-decadienoate (Plobeck & Baeckvall, 1991).
Structural Elucidation
The molecular structures of compounds closely related to the chemical have been determined by X-ray crystallography, providing valuable insights into their chemical properties. This was demonstrated in a study by Sakhautdinov et al. (2013), which focused on the structural analysis of related methyl ester compounds (Sakhautdinov et al., 2013).
Green Chemistry Approaches
Reddy, Ramana Reddy, and Dubey (2014) explored environmentally friendly synthesis methods for derivatives of a compound structurally akin to this compound. Their work highlights the importance of sustainable practices in chemical synthesis (Reddy, Ramana Reddy, & Dubey, 2014).
Quantum Chemical Studies
Irfan et al. (2013) conducted quantum chemical calculations on derivatives of the compound, focusing on electron injection, electronic coupling, and photophysical properties. This research is crucial for understanding the electronic behavior of similar chemical structures (Irfan et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .
Biochemical Pathways
Based on its structure, it may be involved in pathways related to cell signaling, apoptosis, or other cellular processes .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
It may induce changes in cell signaling, gene expression, or other cellular processes, leading to changes in cell behavior .
Properties
IUPAC Name |
(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylamino]-3-methylhexa-2,4-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10(14(8-18)17(23)24)7-11(2)19-9-20-15(21)12-5-3-4-6-13(12)16(20)22/h3-7,19H,9H2,1-2H3,(H,23,24)/b11-7+,14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXODJATFBMBOT-MYUCQOFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C(C#N)C(=O)O)C)NCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=C(/C#N)\C(=O)O)\C)/NCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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